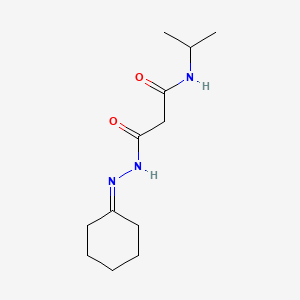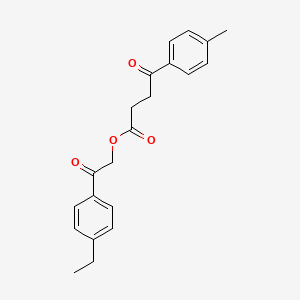![molecular formula C20H28NO4P B4943665 diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate CAS No. 5308-60-1](/img/structure/B4943665.png)
diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, also known as DIMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIMP is a phosphonate ester that is structurally similar to nerve agents, such as sarin and soman, which are highly toxic and lethal. However, DIMP is a non-toxic compound that can be used as a safe and effective alternative to nerve agents in laboratory experiments.
科学的研究の応用
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. This compound can be used as a surrogate for nerve agents in laboratory experiments to study their mechanism of action, biochemical and physiological effects, and potential antidotes. This compound can also be used to develop new drugs and therapies for the treatment of nerve agent exposure and poisoning. Additionally, this compound can be used as a tool for the detection and identification of nerve agents in environmental and forensic samples.
作用機序
The mechanism of action of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is similar to that of nerve agents, which inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh). This compound binds to the active site of AChE and forms a stable complex, which prevents the hydrolysis of ACh and leads to the accumulation of ACh in the synaptic cleft. This results in the overstimulation of cholinergic receptors, which can cause a range of biochemical and physiological effects, such as muscle twitching, convulsions, respiratory distress, and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of nerve agents, but much less severe. This compound can cause mild to moderate inhibition of AChE activity, which can lead to mild symptoms, such as increased salivation, lacrimation, and urination. However, this compound does not cause convulsions, respiratory distress, or death, even at high doses. This compound is rapidly metabolized and excreted from the body, which limits its toxicity and potential for long-term effects.
実験室実験の利点と制限
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has several advantages over nerve agents for laboratory experiments. This compound is non-toxic and can be safely handled and stored, which reduces the risk of accidental exposure and contamination. This compound is also less expensive and more readily available than nerve agents, which makes it a more practical choice for research. However, this compound has some limitations as a surrogate for nerve agents. This compound has a lower affinity for AChE than nerve agents, which may affect its accuracy as a model for studying their mechanism of action. Additionally, this compound may not accurately reflect the full range of biochemical and physiological effects of nerve agents, which may limit its usefulness in certain types of experiments.
将来の方向性
There are several future directions for research on diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate. One area of interest is the development of new antidotes and therapies for nerve agent exposure and poisoning, using this compound as a model compound. Another area of interest is the identification of new biomarkers and diagnostic tools for the detection and diagnosis of nerve agent exposure, using this compound as a surrogate. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research, such as neuroscience and drug discovery.
Conclusion
In conclusion, this compound, or this compound, is a non-toxic compound that has many potential applications in scientific research. This compound can be used as a safe and effective alternative to nerve agents in laboratory experiments to study their mechanism of action, biochemical and physiological effects, and potential antidotes. This compound has several advantages over nerve agents, including its safety, availability, and cost-effectiveness. However, this compound also has some limitations as a surrogate for nerve agents, which may affect its accuracy and usefulness in certain types of experiments. Further research is needed to fully explore the potential of this compound in scientific research and to develop new therapies and diagnostic tools for nerve agent exposure and poisoning.
合成法
The synthesis of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate involves the reaction of aniline, 4-methoxybenzyl chloride, and diisopropyl phosphite in the presence of a catalyst, such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and oxidation, to yield this compound as a white crystalline solid. The synthesis of this compound is a relatively simple and straightforward process that can be easily scaled up for large-scale production.
特性
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO4P/c1-15(2)24-26(22,25-16(3)4)20(21-18-9-7-6-8-10-18)17-11-13-19(23-5)14-12-17/h6-16,20-21H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHJKLKSBBMHBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385633 |
Source


|
| Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5308-60-1 |
Source


|
| Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)

![N-(4-fluorobenzyl)-3-[1-(1,3-thiazol-5-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4943607.png)


![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)

![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4943677.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine](/img/structure/B4943694.png)
![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)